Foxy-5
Overview
Description
Foxy-5 is a synthetic peptide that mimics the WNT5A protein, a non-canonical member of the Wnt family. It is primarily developed as a therapeutic agent to prevent cancer metastasis by reducing the mobility of cancer cells . This compound has shown promising results in preclinical and clinical studies, particularly in cancers with low WNT5A expression .
Mechanism of Action
Target of Action
Foxy-5 is a WNT5A agonist . It is a mimicking peptide of WNT5A, a non-canonical member of the Wnt family . The primary targets of this compound are WNT5A low-expressing cancer cells . WNT5A plays a crucial role in preventing cancer metastasis .
Mode of Action
This compound interacts with its targets by mimicking the effects of WNT5A . It triggers cytosolic free calcium signaling without affecting β-catenin activation . As a result, this compound significantly decreases the ability of WNT5A low-expressing cancer cells to migrate and invade .
Biochemical Pathways
This compound affects the WNT/PCP signaling pathway . This pathway plays a critical role in coordinating polarized cell behaviors . This compound, like WNT5A, increases adhesion and inhibits migration of cancer cells . It also reduces liver and lung metastases in a murine ERα negative breast cancer model .
Pharmacokinetics
It’s known that this compound is a small molecule that binds to frizzled receptors . More research is needed to understand the pharmacokinetics of this compound and their impact on its bioavailability.
Result of Action
This compound has significant molecular and cellular effects. It reduces crucial biological functions that are upregulated in leukemia cells, including ROS generation, cell proliferation, and autophagy . It also induces G0/G1 cell cycle arrest . This compound upregulates ERα in an in vivo model and renders cells responsive to the selective estrogen receptor modulator, Tamoxifen .
Biochemical Analysis
Biochemical Properties
Foxy-5 mimics the effects of WNT5A, a protein that plays crucial roles in various physiological phenomena . It interacts with WNT5A low-expressing cancer cells, significantly decreasing their ability to migrate and invade . This interaction is believed to be due to this compound’s ability to restore WNT5A signaling and functional responses in these cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In WNT5A-low human breast cancer cells, this compound increases adhesion and inhibits migration . It also significantly reduced liver and lung metastases in a murine ERα negative breast cancer model . Furthermore, this compound upregulated ERα in this in vivo model .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with WNT5A low-expressing cancer cells. This compound mimics the effects of WNT5A, impairing the migration of these cells and thereby acting anti-metastatic . It is believed to restore WNT5A signaling and functional responses in WNT5A-low expressing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have consistent effects over time. Despite its significant effects on cell migration and invasion, this compound does not significantly affect the growth of primary tumors or the weight gain of animals in pre-clinical toxicology models .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a very strong anti-metastatic effect . It significantly reduced the initial metastatic dissemination of tumor cells to both the regional and distal lymph nodes (by 90% and 75%, respectively) in animals injected with DU145 cells .
Metabolic Pathways
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Transport and Distribution
It is known that this compound is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases .
Subcellular Localization
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Preparation Methods
Foxy-5 is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The final product is then cleaved from the solid support and purified using high-performance liquid chromatography . Industrial production methods for this compound involve scaling up the solid-phase peptide synthesis process and optimizing the purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Foxy-5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Foxy-5 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is used to investigate the role of WNT5A signaling in cell migration and invasion.
Medicine: This compound is being developed as a therapeutic agent to prevent cancer metastasis in breast, colon, and prostate cancers
Comparison with Similar Compounds
Foxy-5 is unique in its ability to mimic WNT5A and selectively target cancer cells with low WNT5A expression . Similar compounds include:
Box-5: A modified analogue of this compound that inhibits WNT5A signaling.
WNT5A-derived peptides: Other peptides derived from WNT5A that have similar anti-metastatic properties.
This compound stands out due to its specific mechanism of action and its potential as a first-in-class therapy to prevent cancer metastasis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPJYYCTSHDJI-ATIWLJMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881188-51-8 | |
Record name | FOXY-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Foxy-5 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOXY-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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